(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a phenyl group, a thiazole ring, a pyrazole ring, a pyridine ring, a carbonyl group, and a piperazine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound would likely have a rigid structure due to the presence of the aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl group and the nitrogen atoms in the rings could make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research by Patel et al. (2011) explored the synthesis of new pyridine derivatives, including structures similar to the target compound, demonstrating variable and modest antimicrobial activity against bacteria and fungi. The study emphasizes the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Further research by Kumar et al. (2012) on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed good antimicrobial activity, highlighting the significance of the methoxy group in enhancing antimicrobial efficacy (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Antiviral and Anticancer Applications
Attaby et al. (2006) detailed the synthesis and evaluation of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives for antiviral activity, including cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, indicating the therapeutic potential of these compounds in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006). Additionally, Gouhar and Raafat (2015) synthesized derivatives for anticancer evaluation, suggesting the utility of such structures in cancer research (Gouhar & Raafat, 2015).
Receptor Interaction Studies
The interaction with cannabinoid receptors has been investigated, demonstrating the complexity of receptor ligand interactions and providing insights into the development of receptor-targeted therapies (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c28-21(17-14-23-27-9-5-4-8-19(17)27)25-10-12-26(13-11-25)22(29)18-15-30-20(24-18)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLKBCSCKVBDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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